1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline
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Overview
Description
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline is a complex organic compound with a unique structure that includes a carboxylic acid group, a phenyl group, and a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve:
Protection of the carboxylic acid group: This can be achieved using silyl groups or other protecting groups to prevent unwanted side reactions.
Formation of intermediates: Key intermediates can be formed through reactions such as Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Final deprotection: The protected groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline can be compared with other similar compounds, such as:
Proline derivatives: Compounds with similar proline structures but different substituents.
Phenylbutyl derivatives: Compounds with similar phenylbutyl structures but different functional groups.
Properties
CAS No. |
84793-40-8 |
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Molecular Formula |
C18H24N2O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2R)-1-[(2-carboxy-4-phenylbutyl)-methylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-19(18(25)20-11-5-8-15(20)17(23)24)12-14(16(21)22)10-9-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,21,22)(H,23,24)/t14?,15-/m1/s1 |
InChI Key |
RQAMYBSMKWUVFZ-YSSOQSIOSA-N |
Isomeric SMILES |
CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCC[C@@H]2C(=O)O |
Canonical SMILES |
CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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